

An In-depth Technical Guide to a Novel Tuberculosis Vaccine Candidate

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Compound of Interest			
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Disclaimer: Initial searches for a tuberculosis vaccine candidate designated "**LB30057**" did not yield any publicly available information. It is possible that this is an internal, pre-clinical, or otherwise non-public designation. To fulfill the core requirements of providing a detailed technical guide, this document will focus on a well-documented, novel tuberculosis vaccine candidate, M72/AS01E, as a representative example of a next-generation TB vaccine in late-stage clinical development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The only currently licensed vaccine, Bacille Calmette-Guérin (BCG), offers variable protection against pulmonary TB in adults, highlighting the urgent need for a more effective vaccine. The M72/AS01E vaccine candidate represents a significant advancement in the field, having demonstrated the potential to protect against active pulmonary tuberculosis in adults with latent Mtb infection.[1][2]

This technical guide provides a comprehensive overview of the M72/AS01E vaccine candidate, including its composition, mechanism of action, clinical trial data, and detailed experimental protocols for key assays. It is intended for researchers, scientists, and drug development professionals working in the field of vaccinology and infectious diseases.

Vaccine Composition







M72/AS01E is a subunit vaccine composed of a recombinant fusion protein antigen, M72, and the Adjuvant System AS01E.[1][3]

Table 1: Composition of the M72/AS01E Vaccine Candidate



Component	Description	Quantity per 0.5 mL dose	Function
Antigen			
M72	A recombinant fusion protein derived from two M. tuberculosis antigens: Mtb32A and Mtb39A.[1][3][4]	10 μg[5][6]	Elicits a specific immune response against M. tuberculosis.
Adjuvant			
AS01E	A liposome-based adjuvant system.[4][7]	Enhances the immune response to the M72 antigen.	
- 3-O-desacyl-4'- monophosphoryl lipid A (MPL)	A detoxified lipopolysaccharide from Salmonella minnesota.[7][8]	25 μg[5][7][9][10]	Immuno-stimulant, Toll-like receptor 4 (TLR4) agonist.[4]
- Quillaja saponaria Molina, fraction 21 (QS-21)	A purified saponin from the bark of the Quillaja saponaria tree.[3][7][8]	25 μg[5][7][9][10]	Immuno-stimulant.
- Liposome	Composed of dioleoyl phosphatidylcholine (DOPC) and cholesterol.[8][11]	0.5 mg DOPC, 0.125 mg cholesterol[8]	Vehicle for MPL and QS-21.
Excipients			
Trehalose	14.7 mg[8]	Stabilizer.	_
Sodium chloride	4.4 mg[8]	Tonicity agent.	_
Potassium dihydrogen phosphate	0.83 mg[8]	Buffering agent.	
Dipotassium phosphate	0.26 mg[8]	Buffering agent.	-





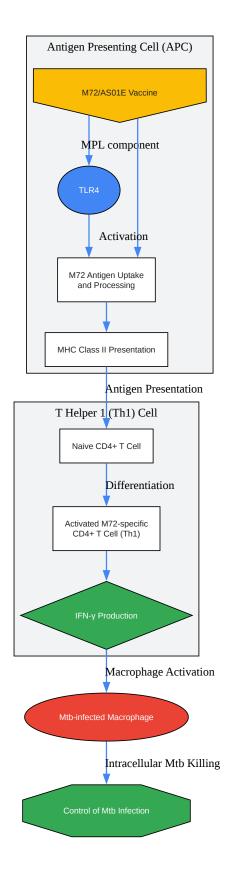
Polysorbate 80	0.18 mg[8]	Surfactant.
Disodium phosphate anhydrous	0.15 mg[8]	Buffering agent.
Water for injection	q.s. to 0.5 mL	Solvent.

Mechanism of Action

The precise mechanism of protection of M72/AS01E is not fully elucidated; however, it is known to induce a robust and sustained antigen-specific immune response.[12] The vaccine is designed to prevent the progression from latent Mtb infection to active pulmonary tuberculosis. [1]

The AS01E adjuvant plays a crucial role in enhancing the immunogenicity of the M72 antigen. MPL, a TLR4 agonist, and QS-21 work synergistically to stimulate the innate immune system, leading to the activation of antigen-presenting cells (APCs) and the production of proinflammatory cytokines. This, in turn, drives the development of a strong and durable adaptive immune response characterized by the activation of M72-specific CD4+ T cells that produce interferon-gamma (IFN-γ), a key cytokine in the control of Mtb infection.[4][12] The vaccine also induces a significant antibody response.[12]





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Proposed mechanism of action for the M72/AS01E vaccine.



Clinical Trial Data

M72/AS01E has undergone several clinical trials to evaluate its safety, immunogenicity, and efficacy. The pivotal Phase 2b trial (NCT01755598) provided the first proof-of-concept for the vaccine's efficacy in preventing active pulmonary TB.[2][13] A large-scale Phase 3 trial (NCT06062238) is currently underway to confirm these findings.[1][14][15]

Efficacy Data

The Phase 2b trial was a randomized, double-blind, placebo-controlled study conducted in Kenya, South Africa, and Zambia in HIV-negative adults with latent Mtb infection.[13]

Table 2: Efficacy of M72/AS01E in Preventing Active Pulmonary Tuberculosis (Phase 2b Trial - NCT01755598)



Endpoint	M72/AS01E Group (N=1623)	Placebo Group (N=1660)	Vaccine Efficacy (95% CI)	p-value	Reference
Primary Endpoint (Bacteriologic ally confirmed pulmonary TB)					
Number of cases	10	22	54.0% (2.9 to 78.2)	0.04	[2][13]
Incidence per 100 person- years	0.3	0.6	[2]		
Final Analysis (3-year follow-up)				_	
Number of cases	13	26	49.7% (2.1 to 74.2)	-	[16]
Incidence per 100 person- years	0.3	0.6	[16]		

Safety and Reactogenicity Data

M72/AS01E was associated with a clinically acceptable safety profile. Local and systemic adverse events were more frequent in the vaccine group compared to the placebo group but were generally mild to moderate and transient.

Table 3: Summary of Adverse Events in the Phase 2b Trial (NCT01755598)



Adverse Event Category	M72/AS01E Group (%)	Placebo Group (%)	Reference
Solicited Adverse Events (within 7 days)	91.2	68.9	[2]
- Injection-site reactions	More frequent	Less frequent	[2][13]
- Influenza-like symptoms	More frequent	Less frequent	[2][13]
Unsolicited Adverse Events (within 30 days)	67.4	45.4	[13]
Serious Adverse Events	Similar frequency	Similar frequency	[2][13]
Potential Immune- Mediated Diseases	Similar frequency	Similar frequency	[2][13]
Deaths	Similar frequency	Similar frequency	[2][13]

Immunogenicity Data

Vaccination with M72/AS01E induced robust and sustained humoral and cellular immune responses.

Table 4: Immunogenicity of M72/AS01E in HIV-negative Adults (Phase 2b and other Phase II trials)



Immune Response	Observation	Reference
Anti-M72 IgG Antibodies	- Increased after the first dose and sustained for up to 3 years.[6][16] - Seropositivity rates of ~97% at 3 years post- vaccination in HIV-negative adults.[6]	[6][16]
M72-specific CD4+ T-cells	- Increased after the first dose and sustained for up to 3 years.[6][16] - Predominantly polyfunctional, expressing IFN- y, IL-2, and TNF-α.[4][6]	[4][6][16]
M72-specific CD8+ T-cells	No significant response observed.[6]	[6]

Experimental Protocols

Detailed protocols for the key immunological assays used in the clinical evaluation of M72/AS01E are provided below. These are representative protocols based on standard methodologies cited in the publications.

Anti-M72 IgG ELISA

Objective: To quantify the concentration of M72-specific IgG antibodies in human serum.

Methodology:

- Plate Coating: 96-well microtiter plates are coated with 100 μL/well of recombinant M72 protein at a concentration of 1-5 μg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.
- Washing: Plates are washed three times with 200 μ L/well of wash buffer (e.g., PBS with 0.05% Tween 20).



- Blocking: Plates are blocked with 200 μL/well of blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
- · Washing: Repeat step 2.
- Sample Incubation: Serum samples are serially diluted in dilution buffer (e.g., blocking buffer) and 100 μ L of each dilution is added to the wells. A standard curve using a reference serum with a known concentration of anti-M72 IgG is also included. Plates are incubated for 1-2 hours at room temperature.
- Washing: Repeat step 2.
- Secondary Antibody Incubation: 100 μL/well of HRP-conjugated goat anti-human IgG secondary antibody, diluted in dilution buffer, is added and incubated for 1 hour at room temperature.
- Washing: Repeat step 2.
- Substrate Addition: 100 μ L/well of TMB substrate solution is added and the plate is incubated in the dark for 15-30 minutes at room temperature.
- Reaction Stoppage: The reaction is stopped by adding 50 μL/well of stop solution (e.g., 2N H₂SO₄).
- Data Acquisition: The optical density is read at 450 nm using a microplate reader.
- Data Analysis: A standard curve is generated and used to calculate the concentration of anti-M72 IgG in the test samples.

Intracellular Cytokine Staining (ICS) for M72-specific T-cell Responses

Objective: To enumerate and characterize M72-specific CD4+ and CD8+ T-cells based on their cytokine production profile.

Methodology:

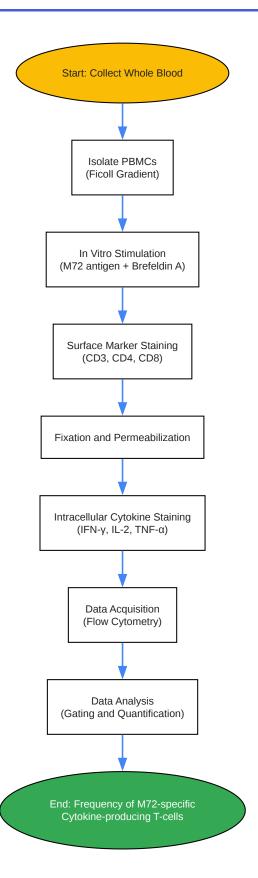
Foundational & Exploratory





- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
- Cell Stimulation: PBMCs are stimulated in vitro with either M72 protein, a pool of overlapping peptides spanning the M72 protein, or control antigens (e.g., Staphylococcal enterotoxin B as a positive control, and a media-only negative control) for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
- Surface Staining: Cells are washed and stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
- Fixation and Permeabilization: Cells are washed, then fixed and permeabilized using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-y, IL-2, TNF-α) for 30 minutes at 4°C.
- Washing: Cells are washed to remove unbound antibodies.
- Data Acquisition: Cells are acquired on a multi-color flow cytometer.
- Data Analysis: The frequency of cytokine-producing T-cells is determined by gating on the CD3+, CD4+, or CD8+ populations and analyzing the expression of the intracellular cytokines. The results are typically expressed as the percentage of the parent T-cell population.





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